molecular formula C23H20FN3O B12053553 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 339335-28-3

2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12053553
CAS No.: 339335-28-3
M. Wt: 373.4 g/mol
InChI Key: IZFILOSBKHPDRM-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the amino, fluorophenyl, and carbonitrile groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, an amine, and a nitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to yield the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as 2-Amino-4-(4-chlorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and 2-Amino-4-(4-bromophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities. For instance, the fluorine atom in 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can enhance its lipophilicity and metabolic stability compared to its chloro and bromo analogs .

Properties

CAS No.

339335-28-3

Molecular Formula

C23H20FN3O

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20FN3O/c1-14-5-11-17(12-6-14)27-19-3-2-4-20(28)22(19)21(18(13-25)23(27)26)15-7-9-16(24)10-8-15/h5-12,21H,2-4,26H2,1H3

InChI Key

IZFILOSBKHPDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CCC3

Origin of Product

United States

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